molecular formula C12H9ClN4O2 B13546961 N'-(6-chloropyridine-3-carbonyl)pyridine-4-carbohydrazide CAS No. 1090931-84-2

N'-(6-chloropyridine-3-carbonyl)pyridine-4-carbohydrazide

Cat. No.: B13546961
CAS No.: 1090931-84-2
M. Wt: 276.68 g/mol
InChI Key: SQKHWXXFYRZFRX-UHFFFAOYSA-N
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Description

N’-(6-chloropyridine-3-carbonyl)pyridine-4-carbohydrazide is a chemical compound that belongs to the class of pyridine derivatives

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N’-(6-chloropyridine-3-carbonyl)pyridine-4-carbohydrazide typically involves the reaction of 6-chloropyridine-3-carboxylic acid with pyridine-4-carbohydrazide. The reaction is usually carried out in the presence of a coupling agent such as N,N’-dicyclohexylcarbodiimide (DCC) to facilitate the formation of the amide bond. The reaction conditions often include a solvent like dimethylformamide (DMF) and a temperature range of 0-25°C .

Industrial Production Methods

Industrial production of N’-(6-chloropyridine-3-carbonyl)pyridine-4-carbohydrazide may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, purification techniques such as recrystallization and chromatography are employed to obtain the compound in high purity .

Chemical Reactions Analysis

Types of Reactions

N’-(6-chloropyridine-3-carbonyl)pyridine-4-carbohydrazide can undergo various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield pyridine N-oxides, while substitution reactions can produce various substituted pyridine derivatives .

Scientific Research Applications

N’-(6-chloropyridine-3-carbonyl)pyridine-4-carbohydrazide has several scientific research applications, including:

Mechanism of Action

The mechanism of action of N’-(6-chloropyridine-3-carbonyl)pyridine-4-carbohydrazide involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, inhibiting their activity or modulating their function. The pathways involved may include signal transduction cascades and metabolic processes .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

N’-(6-chloropyridine-3-carbonyl)pyridine-4-carbohydrazide is unique due to its specific combination of a chloropyridine moiety and a carbohydrazide group. This structural feature imparts distinct chemical reactivity and potential biological activity, making it a valuable compound for various applications .

Properties

CAS No.

1090931-84-2

Molecular Formula

C12H9ClN4O2

Molecular Weight

276.68 g/mol

IUPAC Name

6-chloro-N'-(pyridine-4-carbonyl)pyridine-3-carbohydrazide

InChI

InChI=1S/C12H9ClN4O2/c13-10-2-1-9(7-15-10)12(19)17-16-11(18)8-3-5-14-6-4-8/h1-7H,(H,16,18)(H,17,19)

InChI Key

SQKHWXXFYRZFRX-UHFFFAOYSA-N

Canonical SMILES

C1=CC(=NC=C1C(=O)NNC(=O)C2=CC=NC=C2)Cl

solubility

40.2 [ug/mL] (The mean of the results at pH 7.4)

Origin of Product

United States

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